Vinyl heptafluorobutyrate
Description
Contextualization of Vinyl Heptafluorobutyrate within Perfluorinated Organic Chemistry
Perfluorinated and polyfluorinated alkyl substances (PFAS) are a large group of compounds characterized by a partially or fully fluorinated alkyl chain. diva-portal.org This area of organic chemistry has its roots in the 1940s and 1950s, with the development of processes like electrochemical fluorination and telomerization for producing these substances. diva-portal.orgjst.go.jp Compounds within this family, such as the well-known Perfluorooctanoic acid (PFOA), have been used as surfactants and in the synthesis of fluoropolymers like Teflon. wikipedia.org
This compound (C₆H₃F₇O₂) is a specific example of a fluorinated vinyl ester. toxicdocs.org It contains a vinyl group (CH₂=CH-) attached to a heptafluorobutyrate ester group (-OOC₃F₇). This structure places it within the family of perfluorinated organic compounds, where the properties of the highly fluorinated tail group significantly influence the molecule's chemical behavior. The presence of the fluorine-rich chain contributes to the compound's unique characteristics, which are leveraged in various chemical synthesis and material science applications.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 356-28-5 | scbt.com |
| Molecular Formula | C₆H₃F₇O₂ | toxicdocs.org |
| Synonym | Vinyl heptafluorobutanoate |
Historical Trajectories and Milestones in this compound Research
The history of organofluorine chemistry began before the isolation of elemental fluorine, with early syntheses dating back to the 1860s. jst.go.jpnih.gov The industrial production of fluorochemicals gained momentum during World War II and has since led to a wide array of materials. jst.go.jp The synthesis of fluorinated esters, including vinyl esters, has been a subject of study for decades. For example, a 1988 thesis described methods for preparing various fluorinated esters. pdx.edu
A documented synthesis method for this compound involves the catalyzed addition of heptafluorobutyric acid to acetylene (B1199291). toxicdocs.org Another significant research milestone involves the surface modification of polymers. In one study, Poly(vinyl alcohol) was chemically modified using heptafluorobutyryl chloride in a layer-by-layer deposition process. This reaction resulted in the formation of Poly(this compound) on the substrate, creating a hydrophobic coating. acs.org The fluorine in the heptafluorobutyrate group served as a sensitive label for XPS studies, allowing for the calculation of the degree of conversion from alcohol to ester. acs.org
Current Research Landscape and Emerging Trends Pertaining to this compound
Currently, this compound and its derivatives are utilized in various specialized areas of chemical research. The heptafluorobutyrate (HFB) group itself is employed in diverse synthetic contexts. For instance, rhodium(II) heptafluorobutyrate has been used as a catalyst in the stereoselective synthesis of complex organic molecules like lactones. nsf.gov
In the field of materials science, silver heptafluorobutyrate has been used as a precursor for creating polysiloxane/silver nanocomposites. researchgate.netmdpi.com These materials are investigated for their thermal properties and potential applications in thermally demanding environments. mdpi.com
Furthermore, the heptafluorobutyrate moiety is finding use in biomedical research. In one study, fluorinated polylysine (B1216035) micelles were created by reacting polylysine with heptafluorobutyrate anhydride. tandfonline.com These nanoparticles were then used as a vehicle for CRISPR-Cas9 gene-editing technology to target bladder cancer cells, demonstrating significant therapeutic results in a preclinical model without causing systemic toxicity. tandfonline.com The heptafluorobutyrate group is also sometimes identified in the metabolic profiling of natural products, indicating its presence in complex biological systems. biotech-asia.org These emerging trends highlight the continued relevance of heptafluorobutyrate-containing compounds in advanced chemical synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJABYGHRZGXUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189067 | |
| Record name | Vinyl perfluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-28-5 | |
| Record name | Ethenyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl heptafluorobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl perfluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl heptafluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Vinyl Heptafluorobutyrate
Established Synthetic Pathways for Vinyl Heptafluorobutyrate
The traditional synthesis of this compound has primarily relied on well-established organic reactions, namely esterification and specialized fluorination techniques.
Esterification Reactions for this compound Synthesis
Esterification is a foundational method for synthesizing esters, including this compound. This typically involves the reaction of a carboxylic acid with an alcohol. numberanalytics.com The classical approach is the Fischer esterification, which utilizes an acid catalyst to combine a carboxylic acid and an alcohol. numberanalytics.comutripoli.edu.ly
A common specific method for creating vinyl esters is through the catalyzed addition of a carboxylic acid to acetylene (B1199291). toxicdocs.org For this compound, this involves the reaction of heptafluorobutyric acid with acetylene. toxicdocs.org Due to the reactivity of the resulting ester, this synthesis must be conducted under specific conditions to ensure stability and yield. toxicdocs.org
Another significant route is transvinylation , an equilibrium-controlled reaction where a vinyl ester exchanges its acyl group with a carboxylic acid. google.com This method is often employed for synthesizing various vinyl esters from the readily available and inexpensive vinyl acetate (B1210297). researchgate.netmdpi.com The process is typically catalyzed by palladium (II) salts, which, despite their effectiveness, can be costly and prone to deactivation. researchgate.netresearchgate.net To mitigate this, ruthenium and iridium complexes have been explored as alternative catalysts. researchgate.net The general scheme for palladium-catalyzed transvinylation involves the coordination of vinyl acetate to the metal center, followed by oxypalladation and subsequent reaction with the carboxylic acid. mdpi.com
The table below summarizes key aspects of these esterification methods.
| Method | Reactants | Catalyst/Conditions | Key Features |
| Direct Acetylene Addition | Heptafluorobutyric acid, Acetylene | Catalyst-mediated | Direct formation of the vinyl ester. toxicdocs.org |
| Transvinylation | Heptafluorobutyric acid, Vinyl acetate | Palladium(II), Ruthenium, or Iridium complexes | Equilibrium-controlled reaction. google.comresearchgate.net |
| Fischer Esterification | Carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | A fundamental and widely used method. numberanalytics.com |
Fluorination Processes in this compound Formation
The synthesis of fluorinated compounds like this compound often involves introducing fluorine atoms at specific molecular positions. Direct fluorination using elemental fluorine in the liquid phase is a powerful technique, though it can be challenging to control and may lead to byproducts from C-C and C-O bond cleavage, especially with volatile substrates. agc.com The process involves bubbling fluorine gas, diluted with an inert gas like nitrogen, through a solution of the hydrocarbon precursor. agc.com
Electrochemical fluorination presents an alternative with advantages such as reduced toxicity and improved selectivity compared to traditional methods using reagents like fluorine gas. numberanalytics.com This process uses an electrochemical cell to introduce fluorine into organic molecules. numberanalytics.com Key factors influencing the outcome include the electrolyte composition, electrode material, and operating conditions like potential, current density, and temperature. numberanalytics.com
Novel Synthetic Routes and Strategies for this compound
Recent research has focused on developing more efficient, environmentally friendly, and selective methods for synthesizing fluorinated vinyl compounds.
Development of Atom-Economical Syntheses for Fluorinated Vinyl Compounds
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. jocpr.com Reactions like the Heck reaction and Diels-Alder cycloaddition are noted for their high atom economy. jocpr.com For vinyl esters, transition-metal-free approaches are being developed to improve atom economy. nih.gov One such strategy involves the reaction of azaallyl derivatives with vinyl bromides, offering a direct route to valuable building blocks without the need for metal catalysts. nih.gov
Visible light-driven syntheses are also emerging as highly atom-economical methods. rsc.org These reactions often proceed under mild conditions and can avoid the use of external chemical oxidants. rsc.org The synthesis of vinyl triflimides from alkynes and triflimide is another example of a straightforward and atom-economical protocol. researchgate.net
Metal-Free Approaches to Vinyl Ester Formation
The development of metal-free synthetic routes is driven by the desire to avoid the cost and potential toxicity of transition metal catalysts. tandfonline.com One innovative, metal-free method for producing vinyl esters involves an ethenolate transfer reaction. researchgate.net This process generates potassium ethenolate from vinyl acetate, which then reacts with anhydrides of various acids to form the corresponding vinyl esters. researchgate.net
Another approach utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate carboxylic acids. e3s-conferences.org The activated acid then reacts with vinyl acetate in the presence of a base to yield the desired vinyl ester. e3s-conferences.org Electrochemical methods also offer a metal-free pathway for C-C bond formation, for instance, by coupling NHPI esters with vinyl azides. thieme-connect.com
The following table highlights some of these novel metal-free strategies.
| Strategy | Key Reagents | Mechanism/Features |
| Ethenolate Transfer | Vinyl acetate, Acid anhydrides, Potassium ethenolate | Generation of a reactive ethenolate intermediate. researchgate.net |
| CDMT Activation | Carboxylic acid, Vinyl acetate, CDMT, N-methylmorpholine | Activation of the carboxylic acid for subsequent reaction. e3s-conferences.org |
| Electrochemical Coupling | NHPI esters, Vinyl azides | Metal-free C-C bond formation via electrochemical synthesis. thieme-connect.com |
Chemo- and Regioselective Synthesis Paradigms
Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules. In the context of vinyl ester synthesis, palladium-catalyzed reactions have been developed that allow for the regioselective vinylation of carboxylic acids. i-repository.net These reactions can be directed to specific positions on a molecule by using the carboxyl group as a temporary directing group, which is then cleaved. rsc.orgcapes.gov.br This "traceless" directing group strategy enables functionalization at positions that would otherwise be difficult to access. rsc.orgcapes.gov.br
For instance, palladium-catalyzed oxidative alkenylation/decarboxylation of certain heterocyclic carboxylic acids allows for direct vinylation with good regioselectivity. rsc.org The choice of catalyst and reaction conditions can influence whether the reaction proceeds at the ortho- (cine-) or ipso-position relative to the carboxyl group. i-repository.net Furthermore, chemo- and regioselective coupling protocols that are transition-metal-free have been developed for the vinylation of azaallyls, providing a direct route to allylic amines. nih.gov
Catalytic Systems in this compound Synthesis
The formation of this compound is significantly influenced by the choice of catalyst. Both transition metal complexes and, conceptually, organocatalysts can be employed to facilitate the vinylation of the heptafluorobutyrate moiety. These catalysts play a crucial role in activating the substrates and lowering the energetic barriers of the reaction.
Transition metal catalysis is a cornerstone for the synthesis of vinyl esters, including fluorinated variants like this compound. The primary methods include the direct addition of the carboxylic acid to acetylene or, more commonly, a transvinylation reaction with a vinyl donor such as vinyl acetate. Several transition metals have proven effective for this class of transformation.
Rhodium (Rh): Dirhodium carboxylate complexes are particularly noteworthy. Specifically, dirhodium(II) tetra(heptafluorobutyrate) (Rh₂(HFB)₄) has been identified as a capable catalyst in various organic transformations. mdpi.comgoogle.com While its primary documented use is in promoting cascade reactions involving diazo compounds, the existence and application of a rhodium complex with heptafluorobutyrate ligands underscore its compatibility and potential as a catalyst for reactions involving the heptafluorobutyrate group. mdpi.com In the context of vinyl ester synthesis, rhodium catalysts, such as Rh₂(TFA)₄ (dirhodium tetra(trifluoroacetate)), have been shown to be highly efficient in catalyzing O-H insertion reactions of carboxylic acids with diazoacetates, which is a related transformation for ester formation. mdpi.com
Palladium (Pd): Palladium salts are widely used for the transvinylation of carboxylic acids. researchgate.net The typical reaction involves heating a carboxylic acid with vinyl acetate in the presence of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂). researchgate.nettandfonline.com However, a significant drawback of palladium catalysts is their propensity to be reduced to metallic palladium (Pd(0)) under reaction conditions, which leads to catalyst deactivation. researchgate.net To mitigate this, ligands like pyridine (B92270) or 2,2'-bipyridyl are often added to stabilize the active catalytic species. researchgate.netgoogle.com
Ruthenium (Ru): Ruthenium-based catalysts offer a less toxic and often more thermally stable alternative to mercury and palladium catalysts for transvinylation. researchgate.netgoogleapis.com Ruthenium compounds, including ruthenium carbonyls, are effective in catalyzing the reaction between a carboxylic acid and vinyl acetate. googleapis.com These catalysts are generally believed to operate via a mechanism that makes them robust and suitable for industrial applications where product distillation at elevated temperatures is required. googleapis.com
| Catalyst System | Typical Reaction | Key Advantages | Key Disadvantages | Relevant Findings |
|---|---|---|---|---|
| Rhodium (e.g., Rh₂(HFB)₄, Rh₂(TFA)₄) | O-H Insertion, Cascade Reactions | High efficiency for specific transformations like carbene insertions. mdpi.com | Often requires specialized precursors like diazo compounds. mdpi.com | Rh₂(HFB)₄ is a known, viable complex; Rh₂(TFA)₄ is highly effective in related esterification cascades. mdpi.com |
| Palladium (e.g., Pd(OAc)₂) | Transvinylation | Good activity for a broad range of carboxylic acids. researchgate.net | Prone to deactivation by reduction to Pd(0); can be expensive. researchgate.net | Ligands are often required to stabilize the catalyst and maintain activity. researchgate.netgoogle.com |
| Ruthenium (e.g., Ru₃(CO)₁₂) | Transvinylation | Higher thermal stability than Pd; less toxic than Hg. researchgate.netgoogleapis.com | May require specific conditions to achieve high turnover numbers. | Considered a robust alternative for industrial-scale transvinylation processes. googleapis.com |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful field in asymmetric synthesis and for various transformations. google.comresearchgate.net While specific examples of organocatalysts for the direct synthesis of this compound are not prominently documented in the literature, the principles of organocatalysis can be conceptually applied.
For instance, N-heterocyclic carbenes (NHCs) are known to catalyze transesterification reactions. google.com A plausible, though not yet demonstrated, pathway could involve an NHC catalyst activating heptafluorobutyric acid or a derivative, facilitating its addition to a vinyl source. The strong acidity of heptafluorobutyric acid (HFBA) could, however, pose a challenge by protonating and deactivating the nucleophilic NHC catalyst. patexia.comscharlab.com
Acid or base catalysis represents another fundamental organocatalytic approach. The Einhorn acylation, where an acyl chloride reacts with an alcohol in the presence of a base like pyridine or triethylamine, is a classic example. tandfonline.com A variation of this could potentially be adapted for vinyl ester synthesis from an acyl chloride and a source of vinyl alcohol, such as the acetaldehyde (B116499) equilibrium. tandfonline.comtandfonline.com The high reactivity and specific properties of fluorinated compounds would necessitate careful selection of the organocatalyst and reaction conditions to avoid side reactions. The development of organocatalytic methods for the formation of fluorinated vinyl compounds remains an area with potential for future research. researchgate.net
Transition Metal Catalysis for Vinyl Esterification
Reaction Condition Optimization for Enhanced this compound Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products and energy consumption. The key parameters to consider are the solvent, temperature, pressure, and stoichiometry of the reactants.
The choice of solvent can profoundly impact reaction rates, selectivity, and catalyst stability. For reactions involving highly fluorinated compounds like heptafluorobutyric acid, solvent selection is particularly crucial due to the unique solubility properties of fluorocarbons, which are often immiscible with both hydrocarbons and aqueous solutions (the "fluorous" effect). nih.gov
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often used in transition metal-catalyzed reactions. tandfonline.comnih.gov DMF, for example, can improve the efficiency of certain reactions by facilitating the formation of reactive intermediates. fluorine1.ru In a study on a related synthesis of vinyl esters, MeCN provided higher conversion compared to DMF, dichloromethane, or toluene (B28343). fluorine1.ru
Nonpolar Solvents: In many transvinylation reactions, nonpolar solvents such as toluene or heptane (B126788) are preferred as they can lead to better results. googleapis.com Highly polar solvents like alcohols or water tend to inhibit the reaction rates of ruthenium-catalyzed transvinylations. googleapis.com
Fluorinated Solvents: The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), has been shown to influence the stereochemistry of vinyl ester polymerizations, indicating a strong interaction between the fluorinated solvent and the ester group. mdpi.com While primarily studied in polymerization, this suggests that fluorinated solvents could have specific solvating effects during the synthesis of this compound, potentially enhancing solubility of the fluorinated reactants and modifying catalyst activity. The immiscibility of perfluorinated chains with many common organic solvents can be a challenge, sometimes necessitating the use of specific fluorinated solvents to create a homogeneous reaction environment. rsc.org
| Solvent Type | Examples | Potential Effects on Fluorinated Vinyl Ester Synthesis |
|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Can solubilize catalysts and polar reactants; may coordinate to the metal center, influencing its activity. nih.govfluorine1.ru |
| Nonpolar Aromatic | Toluene, Xylene | Often used in transvinylation; less likely to inhibit certain catalysts compared to polar protic solvents. googleapis.com |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP) | Can specifically interact with and solvate fluorinated reagents and ester groups. mdpi.com |
| No Solvent (Bulk) | Using excess vinyl acetate as solvent | Increases reactant concentration, but can make temperature control and handling difficult. fluorine1.ru |
Temperature and pressure are fundamental parameters that control reaction kinetics and equilibrium.
Temperature: The synthesis of vinyl esters is typically conducted at elevated temperatures to achieve reasonable reaction rates.
For transvinylation reactions catalyzed by ruthenium or palladium, temperatures often range from 60°C to 150°C. researchgate.netgoogle.com
Patents describing the catalytic vinylation of carboxylic acids specify operating temperatures between 100°C and 170°C. google.com
In some continuous processes involving acetylene, temperatures can reach as high as 180°C to 200°C. google.com Optimizing the temperature is a balance; while higher temperatures increase the reaction rate, they can also lead to catalyst decomposition (especially for palladium) and the formation of undesired by-products through polymerization or side reactions. researchgate.netnih.gov For homogeneous cellulose (B213188) acylation with vinyl esters, a temperature optimum was found between 70°C and 80°C, with higher temperatures leading to lower degrees of substitution. rsc.org
Pressure: The application of pressure is primarily relevant in reactions involving gaseous reactants like acetylene or ethylene (B1197577).
In the vinylation of carboxylic acids with acetylene, the reaction can be performed at atmospheric pressure or at elevated pressures. google.com
A continuous process for catalytic vinylation operates at an absolute pressure of 2 to 15 bar. google.com
For Heck-Mizoroki reactions using ethylene gas, maintaining a pressure of around 30 psi (approx. 2 bar) was found to be crucial for achieving complete conversion. nih.gov Increased pressure raises the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate according to the principles of chemical kinetics. journalirjpac.com
Stoichiometry, the molar ratio of reactants, is a critical factor in optimizing reactions that are governed by chemical equilibrium, such as transvinylation. researchgate.net The transvinylation of a carboxylic acid with vinyl acetate is a reversible reaction where the equilibrium constant is often close to one. researchgate.net
To drive the reaction towards the desired product (this compound), an excess of one of the reactants is typically used, in accordance with Le Châtelier's principle. In practice, the vinylating agent, such as vinyl acetate, is used in molar excess. google.com Ratios of vinyl acetate to carboxylic acid can range from a near-stoichiometric 1:1 up to a 10:1 molar excess. google.com Using a large excess of vinyl acetate also allows it to function as the reaction solvent, eliminating the need for an additional component. tandfonline.com The optimal ratio depends on the specific catalyst, reaction conditions, and the desired conversion rate, balancing the cost of excess reagent against the increased product yield.
Polymerization and Copolymerization of Vinyl Heptafluorobutyrate
Homopolymerization Mechanisms of Vinyl Heptafluorobutyrate
The homopolymerization of this compound can be approached through several mechanisms, with the feasibility and kinetics of each being heavily dependent on the electronic effects of the heptafluorobutyrate group.
Free Radical Polymerization Kinetics and Propagation
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. wikipedia.org The process involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iqeresearchco.com For vinyl esters, the polymerization proceeds via the successive addition of monomer units to a growing radical chain. mdpi.com
The kinetics of this process are governed by the rate constants of these elementary steps. The propagation step involves the attack of a growing polymer radical on a monomer molecule. nih.gov However, the high reactivity of the propagating radical in vinyl ester polymerization can lead to a significant rate of side reactions, such as chain transfer to the monomer or polymer and head-to-head additions, which can limit the achievable molecular weight and broaden the molecular weight distribution. mdpi.comresearchgate.net
The presence of the heptafluorobutyrate group, a strong electron-withdrawing substituent, significantly influences the monomer's reactivity. This fluoroalkyl group reduces the electron density of the vinyl double bond. mdpi.com While specific kinetic data for the free-radical polymerization of this compound is not extensively detailed in the available literature, the behavior of analogous fluorinated monomers provides insight. For instance, studies on other fluorinated monomers show that fluorine substituents can have a large effect on the reactivity of the vinyl group. rsc.org The use of fluoroalcohols as solvents has been shown to influence the stereochemistry of the radical polymerization of vinyl esters, affording polymers with higher syndiotacticity due to hydrogen-bond interactions between the solvent and the monomer's ester group. acs.org
Anionic Polymerization of Vinyl Monomers
Anionic polymerization is a chain-growth mechanism initiated by a nucleophile, such as an organolithium compound. ntu.edu.sgwikipedia.org This method is particularly effective for vinyl monomers that possess strong electron-withdrawing groups capable of stabilizing the propagating carbanion intermediate. eresearchco.comlibretexts.orgpressbooks.pubuni-bayreuth.dedu.edu.eg
The heptafluorobutyrate moiety in this compound is a powerful electron-withdrawing group. This characteristic makes the vinyl double bond electron-deficient and highly susceptible to nucleophilic attack, thereby stabilizing the resulting carbanionic active center. rsc.orglibretexts.org Research on fluorinated acrylates and methacrylates has demonstrated that the incorporation of fluoroalkyl groups as ester moieties enhances anionic polymerization reactivity, even when the fluoroalkyl group is several bonds away from the vinyl group. rsc.org This principle suggests that this compound is a strong candidate for anionic polymerization. This method offers the potential for living polymerization, which allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.org
| Polymerization Mechanism | Suitability for this compound | Reasoning |
|---|---|---|
| Free Radical Polymerization | Suitable | A general method for vinyl esters; reactivity is modulated by the fluoroalkyl group. wikipedia.orgmdpi.com |
| Anionic Polymerization | Highly Suitable | The strong electron-withdrawing heptafluorobutyrate group stabilizes the propagating carbanion. rsc.orglibretexts.orgpressbooks.pub |
| Cationic Polymerization | Unsuitable | The electron-withdrawing heptafluorobutyrate group destabilizes the propagating carbocation. pressbooks.pub |
Cationic Polymerization of Vinyl Ethers and Analogues
Cationic polymerization proceeds through a carbocationic propagating species and is generally effective for vinyl monomers bearing electron-donating groups (EDGs) that can stabilize the positive charge of the active center. pressbooks.pub Typical monomers for cationic polymerization include vinyl ethers and isobutylene. pressbooks.pubnih.gov
Conversely, vinyl monomers with electron-withdrawing groups (EWGs), such as this compound, are generally not amenable to cationic polymerization. The strong inductive effect of the heptafluorobutyrate group would severely destabilize the adjacent carbocationic center of the growing polymer chain, leading to rapid termination or chain transfer reactions rather than propagation. pressbooks.pub Therefore, cationic polymerization is not considered a viable method for the homopolymerization of this compound.
Copolymerization Studies Involving this compound
Copolymerization allows for the tailoring of polymer properties by combining two or more different monomers. The incorporation of this compound into copolymers is a strategy to impart properties such as hydrophobicity, chemical resistance, and low surface energy.
Monomer Reactivity Ratios in this compound Copolymerization
The relative reactivity of two monomers in a free-radical copolymerization is described by their monomer reactivity ratios, r₁ and r₂. These ratios are defined as the rate constant for a propagating radical adding to a monomer of its own kind divided by the rate constant for it adding to the other monomer. open.edu The composition and sequence distribution of the resulting copolymer are dictated by these values and the initial monomer feed composition, as described by the Mayo-Lewis equation. researchgate.net182.160.97ekb.eg
Specific, experimentally determined reactivity ratios for the copolymerization of this compound are not widely reported in the literature. However, data from analogous systems, such as the copolymerization of other fluorinated vinyl esters with vinyl acetate (B1210297) (VAc), provide valuable insights. The presence of the electron-withdrawing fluoroalkyl group in the fluorinated ester reduces the electron density of its double bond. mdpi.com This often leads to a tendency toward alternation in copolymerizations with more electron-rich monomers like vinyl acetate, where both reactivity ratios are less than one (r₁ < 1, r₂ < 1). mdpi.comugent.be For example, the copolymerization of vinyl trifluoroacetate (B77799) (VTFAc) with vinyl acetate shows a clear alternating tendency. mdpi.comresearchgate.net
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | r₁ * r₂ | Copolymerization Tendency | Reference |
|---|---|---|---|---|---|---|
| Vinyl Acetate (VAc) | Vinyl Trifluoroacetate (VTFAc) | 0.60 | 0.32 | 0.192 | Alternating | mdpi.comresearchgate.net |
Based on these analogous systems, it is expected that the copolymerization of this compound with vinyl acetate or similar non-fluorinated vinyl esters would also result in reactivity ratios that are both less than one, leading to a random or alternating copolymer structure depending on the magnitude of the ratios.
Architectural Control in Copolymer Synthesis
Modern polymer chemistry offers several techniques for controlling polymer architecture, enabling the synthesis of materials with precise molecular weights, low dispersity, and complex structures such as block or graft copolymers. acs.orgresearchgate.net These controlled/living polymerization methods are applicable to fluorinated monomers, including vinyl esters.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that has been successfully applied to vinyl esters. mdpi.comresearchgate.net By using an appropriate RAFT agent, it is possible to synthesize well-defined copolymers of this compound. In the copolymerization of a fluorinated vinyl ester with a non-fluorinated one, RAFT polymerization can produce chains with a gradient in composition rather than a simple blend of different copolymers. mdpi.com
Other controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Organometallic-Mediated Radical Polymerization (OMRP), have also been employed to synthesize well-defined fluorinated copolymers. researchgate.netadvancedsciencenews.com For instance, OMRP has been used to create alternating and block copolymers from vinyl acetate and a fluorinated methacrylate. advancedsciencenews.com
Furthermore, the suitability of this compound for living anionic polymerization provides a powerful route to well-defined block copolymers. wikipedia.org This technique would allow for the sequential addition of this compound and another monomer susceptible to anionic polymerization, leading to the formation of amphiphilic block copolymers with distinct fluorinated and non-fluorinated segments. Such controlled architectures are critical for advanced applications where precise material properties are required. nih.gov
Graft Copolymerization with this compound
Graft copolymerization is a powerful method for modifying the properties of a polymer backbone by attaching different polymer chains as side branches. This can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through."
Grafting-from : Initiating sites are created along a polymer backbone, from which the graft chains (in this case, poly(this compound)) are grown.
Grafting-to : Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone.
Grafting-through : A macromonomer, which is a polymer chain with a polymerizable group at its end, is copolymerized with other monomers to form the backbone.
While specific academic studies detailing the graft copolymerization of this compound are not widely available, patent literature identifies it as a monomer suitable for such modifications. google.compatentinspiration.com For instance, it is cited as a component for creating multifunctional microspheres where polymer chains, potentially including poly(this compound), are anchored to a surface to create materials with specialized properties like superamphiphobicity. patentinspiration.com These processes may involve growing polymer chains from initiator-functionalized surfaces or copolymerizing with other monomers to achieve desired surface characteristics. patentinspiration.com
Controlled Polymerization Techniques for this compound
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. acs.org
Reversible-Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible-Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide array of monomers, including vinyl esters. dntb.gov.ua The process involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound, which allows for the controlled growth of polymer chains. dntb.gov.ua For vinyl esters like vinyl acetate, xanthates are particularly effective RAFT agents. dntb.gov.ua
Although specific RAFT polymerization studies on this compound are not detailed in the available literature, its structural similarity to other vinyl esters suggests that a controlled polymerization should be achievable using this technique. The highly fluorinated side chain of this compound would likely influence its reactivity and the resulting polymer's properties, such as solubility and thermal stability. A hypothetical RAFT polymerization setup would involve the monomer, a radical initiator (like AIBN), and a suitable RAFT agent.
Table 1: Illustrative Conditions for RAFT Polymerization of a Generic Vinyl Ester
| Component | Role | Example Substance | Typical Concentration |
| Monomer | Building block of the polymer | Vinyl Acetate | Bulk or in solution |
| RAFT Agent | Chain Transfer Agent (CTA) | Xanthate | [Monomer]:[CTA] = 100:1 to 400:1 google.com |
| Initiator | Source of radicals | AIBN | [CTA]:[Initiator] = 2.5:1 to 5:1 google.com |
| Solvent | Reaction medium | Toluene (B28343) or 1,4-dioxane | Variable |
| Temperature | To induce initiator decomposition | 60-80 °C | Dependent on initiator |
This table presents typical conditions for a model vinyl ester and serves as an illustrative example.
Single-Unit Monomer Insertion (SUMI) in Vinyl Polymer Construction
Single-Unit Monomer Insertion (SUMI) is a precision polymerization technique that allows for the addition of a single monomer unit to a chain transfer agent or a growing polymer chain. This method is a powerful tool for creating sequence-controlled polymers and oligomers with perfectly defined structures. The SUMI process relies on carefully controlling reaction conditions so that the rate of the first monomer addition is significantly faster than subsequent additions.
The application of SUMI has been demonstrated for a range of vinyl monomers. However, research specifically detailing the single-unit monomer insertion of this compound has not been reported. The principles of SUMI, particularly those developed for other vinyl esters, could theoretically be adapted for this compound to synthesize discrete oligomers with fluorinated side chains.
Influence of Polymerization Parameters on Polymer Structure and Architecture
Role of Initiators and Chain Transfer Agents
In conventional free-radical polymerization, initiators and chain transfer agents (CTAs) are critical in defining the final polymer structure.
Initiators : These compounds, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decompose under heat or light to generate radicals that initiate polymerization. The choice of initiator and its concentration affect the polymerization rate and the number of polymer chains initiated. For fluorinated monomers, radical initiators like dialkylperoxydicarbonates are also used. google.com
Chain Transfer Agents (CTAs) : CTAs, such as thiols or certain solvents, are used to control the molecular weight of the polymer. google.com They interrupt the growth of a polymer chain by transferring a hydrogen or other atom to the propagating radical, thus terminating that chain and starting a new one. This process is distinct from the controlled mechanism of RAFT. In the aqueous emulsion polymerization of fluorinated monomers like vinylidene fluoride (B91410), agents such as isopropanol (B130326) and various acetates can act as CTAs. google.com While no specific data exists for this compound, similar compounds would be expected to regulate its molecular weight in a conventional radical polymerization.
Effects of Solvent and Temperature on Polymerization Kinetics
Solvent and temperature are fundamental parameters that significantly influence the kinetics and outcome of polymerization.
Solvent : The choice of solvent can affect polymerization kinetics by influencing the solubility of the monomer and polymer, and by potentially acting as a chain transfer agent. For vinyl esters, research has shown that the use of highly fluorinated alcohols as solvents can have a profound effect on the stereochemistry of the resulting polymer. For example, the polymerization of vinyl acetate in perfluoro-tert-butyl alcohol at low temperatures yielded a polymer with significantly increased syndiotacticity. This effect is attributed to hydrogen bonding between the fluoroalcohol and the ester groups of the monomer and the growing polymer chain. It is plausible that similar solvent effects could be exploited to control the tacticity of poly(this compound).
Table 2: General Effect of Temperature on Radical Polymerization
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Potential Issues |
| Low | Slow | Slow | Very slow overall reaction |
| Moderate | Increases | Increases | Optimal range for many systems acs.org |
| High | Rapid | Rapid | Increased chain transfer, potential for depropagation |
This table illustrates general trends in radical polymerization.
Microstructure and Stereoregularity Control
The physical and chemical properties of polymers are intricately linked to their microstructure, specifically the stereochemical arrangement of their monomer units along the polymer chain, a concept known as stereoregularity or tacticity. ncku.edu.twnumberanalytics.com For poly(this compound), a polymer derived from a fluorinated vinyl ester, the control of its microstructure is a critical aspect of tailoring its properties for specific applications. The tacticity of a vinyl polymer chain can be categorized into three main types: isotactic, where the pendant groups are all on the same side of the polymer backbone; syndiotactic, where the pendant groups alternate sides along the chain; and atactic, where the pendant groups are randomly arranged. numberanalytics.comdoitpoms.ac.uk Generally, stereoregular polymers like isotactic and syndiotactic variants have a higher tendency to crystallize, which in turn affects properties such as melting point, solubility, and mechanical strength. numberanalytics.com
The polymerization of vinyl esters, including fluorinated ones, is subject to various factors that can influence the stereochemistry of the resulting polymer chain. The bulky and highly electronegative heptafluorobutyrate side group in this compound is expected to play a significant role in directing the stereochemical outcome of the polymerization. Research on analogous fluorinated vinyl esters, such as vinyl trifluoroacetate (VTFAc), has shown that the presence of fluorine-containing side groups can favor syndiotactic propagation. mdpi.comresearchgate.net This preference is attributed to both steric hindrance and electrostatic interactions exerted by the fluorinated ester group during the chain propagation steps of radical polymerization. researchgate.net
Several strategies can be employed to exert control over the microstructure and stereoregularity during the polymerization of this compound. These methods are primarily based on the manipulation of the polymerization conditions, drawing parallels from extensive research on other vinyl esters. researchgate.netacs.org
Key factors influencing stereoregularity include:
Solvent Effects: The choice of solvent can have a profound impact on the tacticity of the resulting polymer. mdpi.com Fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and perfluoro-tert-butyl alcohol ((CF3)3COH), have been demonstrated to be particularly effective in enhancing the syndiotacticity of polyvinyl esters. researchgate.netacs.org This effect is thought to arise from hydrogen-bonding interactions between the fluoroalcohol and the ester groups of the monomer and the growing polymer chain, which can influence the approach of the incoming monomer unit. acs.org For instance, the radical polymerization of vinyl acetate in (CF3)3COH at low temperatures has yielded polymers with a high degree of syndiotacticity. acs.org
Polymerization Temperature: The temperature at which polymerization is conducted is another critical parameter. Lowering the polymerization temperature generally leads to an increase in the stereoregularity of the polymer. researchgate.net This is because at lower temperatures, the energetic differences between the transition states leading to syndiotactic versus isotactic placement become more significant, allowing for greater stereochemical control. For example, the polymerization of vinyl pivalate (B1233124) in fluoroalcohol at low temperatures resulted in a polymer with high heterotacticity. acs.org
Monomer Structure: The inherent structure of the monomer itself, particularly the size and polarity of the ester side group, influences the stereochemistry of the polymer chain. mdpi.comresearchgate.net The bulky nature of the heptafluorobutyrate group likely introduces significant steric hindrance, which can favor a more regular, syndiotactic arrangement to minimize steric strain along the polymer backbone.
The table below summarizes research findings on the tacticity of various polyvinyl esters under different polymerization conditions, which can serve as a predictive guide for the synthesis of stereoregular poly(this compound).
| Monomer | Polymerization Conditions | Resulting Tacticity (Syndiotactic diad, r %) |
| Vinyl Acetate (VAc) | in (CF3)3COH at -78 °C | 72% |
| Vinyl Acetate (VAc) | RAFT polymerization, high RAFT agent conc. at 50 °C | 69% (± 8%) |
| Vinyl Pivalate (VPi) | in fluoroalcohol at low temperature | Heterotactic (mr up to 61%) |
| Vinyl Trifluoroacetate (VTFAc) | Bulk polymerization at 60 °C | 57% |
| Fluorinated Vinyl Ester (di-trifluoromethyl analog of vinyl pivalate) | Not specified | 69% |
This table presents data from analogous polyvinyl esters to illustrate the effects of polymerization conditions on tacticity. Data derived from multiple sources. mdpi.comresearchgate.netacs.org
By carefully selecting the polymerization solvent, temperature, and potentially the initiator system, it is possible to control the microstructure of poly(this compound) and, consequently, its macroscopic properties. Achieving a high degree of stereoregularity, particularly syndiotacticity, is a likely outcome given the fluorinated and bulky nature of the heptafluorobutyrate side chain, especially when employing low-temperature polymerization in fluoroalcohol solvents.
Chemical Reactivity and Transformations of Vinyl Heptafluorobutyrate
Reactions Involving the Vinyl Moiety
The vinyl group, a carbon-carbon double bond, is susceptible to addition reactions where the pi bond is broken and new single bonds are formed. Its reactivity is significantly influenced by the attached electron-withdrawing heptafluorobutyrate ester group.
The pi electrons of an alkene's double bond can act as a nucleophile, attacking electrophilic species. libretexts.org This type of reaction, known as electrophilic addition, is characteristic of alkenes. In the case of vinyl heptafluorobutyrate, the reaction is with an unsymmetrical reagent like a hydrogen halide (HX). The addition typically follows Markovnikov's rule, which states that the hydrogen atom of the acid adds to the carbon atom of the double bond that already has more hydrogen atoms. msu.edu
The mechanism for such reactions often proceeds through the formation of a carbocation intermediate after the initial attack by the electrophile. libretexts.org However, the formation of a highly unstable primary vinyl carbocation is generally avoided. researchgate.net The reaction may instead proceed through a more complex mechanism, such as a termolecular process, to bypass this high-energy intermediate. The strong electron-withdrawing nature of the heptafluorobutyrate group deactivates the vinyl group towards electrophilic attack, making it less reactive than simple alkenes like ethene. msu.edu
Table 1: General Scheme for Electrophilic Addition to this compound
| Reactant | Reagent (HX) | Major Product | Reaction Type |
|---|---|---|---|
| This compound | H-Br | 1-Bromoethyl heptafluorobutyrate | Electrophilic Addition (Markovnikov) |
The vinyl group can undergo transformations mediated by radicals. Vinyl radicals are highly reactive intermediates that can be generated through various methods, such as the addition of a radical to an alkyne or single electron reduction of a vinyl halide. sioc-journal.cnrsc.org In the context of this compound, a radical could potentially add across the double bond.
These transformations often involve a sequence of events, such as a vinyl radical-mediated hydrogen atom transfer (HAT), which allows for the functionalization of remote C(sp³)–H bonds. sioc-journal.cnrsc.org Such processes are valued for their high regioselectivity and atom economy. sioc-journal.cn The generated radical intermediate can participate in further reactions, including cyclizations or intermolecular trapping. sioc-journal.cn The specific pathway is dependent on the substrate and reaction conditions. sioc-journal.cn The study of radical additions to acetylene (B1199291) and ethylene (B1197577) provides a basis for understanding how these reactions could proceed with vinyl-bearing molecules. arxiv.org
Cycloaddition is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct. kharagpurcollege.ac.in The vinyl group of this compound can act as the 2π-electron component (the dienophile) in these reactions.
A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. kharagpurcollege.ac.innih.gov In these reactions, an electron-rich diene reacts with an electron-poor dienophile. kharagpurcollege.ac.in The electron-withdrawing heptafluorobutyrate group makes this compound an effective dienophile for Diels-Alder reactions. These reactions can be promoted thermally or under microwave irradiation, which can significantly reduce reaction times. kharagpurcollege.ac.inorganic-chemistry.org
Another class of relevant reactions is the [2+2] cycloaddition, which can be initiated photochemically or through radical cation intermediates, to form four-membered cyclobutane (B1203170) rings. researchgate.net
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Diene/Alkene | Role of this compound | Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | 1,3-Butadiene | Dienophile | Substituted Cyclohexene |
Radical-Mediated Transformations of Vinyl Systems
Reactivity of the Heptafluorobutyrate Group
The ester functionality is characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to the vinyl group. The presence of the highly electronegative fluorine atoms on the butyrate (B1204436) chain makes the carbonyl carbon exceptionally electrophilic.
Esters can be cleaved by water in a process called hydrolysis, or they can exchange their alkoxy group with an alcohol in a reaction known as transesterification. lscollege.ac.invedantu.com These reactions can be catalyzed by either acids or bases. lscollege.ac.in
Acid-catalyzed mechanism : The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water or an alcohol. lscollege.ac.in
Base-catalyzed mechanism : A base (like hydroxide) directly attacks the electrophilic carbonyl carbon, or deprotonates an alcohol to form a more potent alkoxide nucleophile. vedantu.com This leads to a tetrahedral intermediate which then collapses, ejecting the leaving group (the vinyloxide anion, which would quickly tautomerize to acetaldehyde). lscollege.ac.in
The hydrolysis of fluorinated esters is a known transformation pathway. acs.org Transesterification is a widely used industrial process, for example, in the production of polyesters and biodiesel. lscollege.ac.in It can also be used to synthesize different esters; for instance, reacting this compound with a different alcohol would yield a new heptafluorobutyrate ester and vinyl alcohol (which rearranges to acetaldehyde). lscollege.ac.in
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. fiveable.me The reaction involves a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. fiveable.me Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. fiveable.memasterorganicchemistry.com
In this compound, the heptafluorobutyl group is strongly electron-withdrawing, which greatly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. acs.org However, the vinyl ether portion is generally a poorer leaving group than, for example, a halide in an acyl chloride. Nevertheless, with a sufficiently strong nucleophile, substitution can occur. For instance, reaction with an amine (aminolysis) would yield the corresponding N-substituted heptafluorobutyramide. fiveable.me
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula/Structure | Role/Mention |
|---|---|---|
| This compound | C₆H₃F₇O₂ | Main subject of the article |
| Poly(vinyl alcohol) | (C₂H₄O)n | Reactant for synthesis of poly(this compound) acs.org |
| Heptafluorobutyryl chloride | C₄ClF₇O | Reactant for synthesis of this compound acs.org |
| Poly(this compound) | (C₆H₃F₇O₂)n | Product of polymer modification acs.org |
| 1-Bromoethyl heptafluorobutyrate | C₆H₄BrF₇O₂ | Product of electrophilic addition |
| 1-Chloroethyl heptafluorobutyrate | C₆H₄ClF₇O₂ | Product of electrophilic addition |
| 1,3-Butadiene | C₄H₆ | Example diene for Diels-Alder reaction |
| Ethylene | C₂H₄ | Example alkene for cycloaddition |
| Acetaldehyde (B116499) | C₂H₄O | Tautomer of vinyl alcohol, a potential byproduct |
| Sodium Heptafluorobutyrate | C₄F₇NaO₂ | Related compound in nucleophilic substitution examples |
| Methyl Iodide | CH₃I | Example alkyl halide reactant |
| N-substituted heptafluorobutyramide | R-NH-CO-C₃F₇ | Product of aminolysis |
| Water | H₂O | Reactant in hydrolysis |
Ester Hydrolysis and Transesterification Reactions
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing new synthetic routes. This involves examining the transient species formed during reactions, computationally modeling the energetic landscapes of these transformations, and quantifying their speed and thermodynamic favorability.
Studies of Reaction Intermediates (e.g., Vinyl Cations)
The reactions of vinyl esters can proceed through highly reactive intermediates, among which vinyl cations are paramount. A vinyl cation is a carbocation where the positive charge resides on a double-bonded carbon atom. wikipedia.org These intermediates are typically generated through processes like the solvolysis of vinyl compounds with excellent leaving groups or the electrophilic addition to alkynes. wikipedia.orgresearchgate.net
Historically, vinyl cations were considered too high in energy to be readily formed and controlled as synthetic intermediates. wikipedia.org However, more recent investigations have shown that their reactivity, while high, can be managed and utilized in synthesis. researchgate.netnih.gov The generation of vinyl cations is often observed in solvolysis reactions that exhibit first-order kinetics. wikipedia.org
In the context of this compound, the heptafluorobutyrate group is an effective leaving group due to the electron-withdrawing nature of the perfluoroalkyl chain, which stabilizes the resulting carboxylate anion. While direct studies on this compound generating a vinyl cation are not prominent in the literature, the solvolysis of a related complex molecule, 2-methylidenebicyclo[3.3.1]non-1-yl heptafluorobutyrate, has been studied, demonstrating the capability of the heptafluorobutyrate moiety to act as a leaving group in the formation of a bridgehead carbocation. acs.org This suggests that under appropriate conditions, heterolytic cleavage of the C-O bond in this compound could lead to the formation of a vinyl cation intermediate, which would then undergo subsequent reactions. wikipedia.org
Computational Insights into Reaction Pathways
While specific computational studies focusing exclusively on this compound are scarce, Density Functional Theory (DFT) stands as a powerful tool for elucidating the reaction pathways of related vinyl esters. researchgate.net Such computational methods provide deep insights into reaction mechanisms, chemoselectivity, and the structures of transition states and intermediates that are often difficult to characterize experimentally. researchgate.netnih.gov
For example, DFT studies on other vinyl esters, like vinyl acetate (B1210297), have been used to map the potential energy surfaces for atmospheric oxidation reactions initiated by hydroxyl radicals. nih.gov These calculations help determine the most likely reaction pathways, showing that OH radical addition to the double bond is energetically favored over direct hydrogen abstraction. nih.gov Similarly, DFT analysis has been instrumental in understanding the hydroboration pathways of allenyl esters, correctly predicting the formation of specific dienolborinate intermediates that dictate the stereochemical outcome of subsequent aldol (B89426) reactions. nih.govacs.org
A theoretical investigation of this compound would likely employ similar computational strategies to predict its behavior in various reactions, such as polymerization, hydrolysis, or cycloadditions.
| Computational Method | Type of Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Potential energy surfaces, transition state geometries, reaction energy barriers, and thermodynamic stability of isomers. researchgate.netnih.gov | Could be used to predict favored reaction pathways (e.g., in polymerization or addition reactions) and explain observed regioselectivity or stereoselectivity. |
| Conventional Transition State Theory (TST) | Calculation of reaction rate constants based on the properties of the transition state. nih.gov | Would allow for the prediction of reaction kinetics over a range of temperatures, identifying rate-limiting steps. |
| Ab initio methods | High-accuracy electronic structure calculations for fundamental understanding of bonding and reactivity. | Could provide precise details on the electronic structure of the vinyl cation intermediate and the effect of the heptafluorobutyrate group. |
Kinetics and Thermodynamics of Transformations
Specific kinetic and thermodynamic data for the transformations of this compound are not widely published. However, the general principles governing vinyl monomers, particularly in polymerization reactions, are well-established and applicable. Polymerization is a primary reaction for this compound. toxicdocs.org
The polymerization of vinyl monomers is typically a thermodynamically favorable process, characterized by a negative change in enthalpy (exothermic) as a high-energy π-bond is replaced by a more stable σ-bond. rsc.org The kinetics of such reactions are often studied using techniques like Differential Scanning Calorimetry (DSC) and Torsional Braid Analysis (TBA) to determine parameters such as the rate of cure, activation energy, and the effect of temperature. dtic.mil For vinyl ester resins, cure kinetics can be modeled using autocatalytic equations, which account for the acceleration of the reaction as it progresses. dtic.mil
The thermodynamic feasibility of polymerization is also dependent on entropy. Since the process involves joining many small molecules into a large one, there is a decrease in translational entropy. This leads to the concept of a "ceiling temperature" (Tc), above which polymerization is no longer thermodynamically favorable (ΔG > 0), and depolymerization may occur. rsc.org
| Concept | Description | Applicability to this compound |
|---|---|---|
| Reaction Enthalpy (ΔH) | The heat released or absorbed during a reaction. Free-radical polymerization of vinyl monomers is typically exothermic. rsc.org | The polymerization of this compound is expected to be an exothermic process. |
| Reaction Kinetics | The study of reaction rates. For vinyl esters, this can be influenced by initiator concentration, temperature, and inhibitors. dtic.mil | The rate of polymerization can be controlled by adjusting these parameters to achieve desired material properties. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Determined experimentally using methods like DSC. researchgate.net | A key parameter for modeling the cure process and predicting reaction rates at different temperatures. |
| Ceiling Temperature (Tc) | The temperature at which the rate of polymerization equals the rate of depolymerization at equilibrium. rsc.org | Defines the upper temperature limit for the effective polymerization of this compound. |
This compound as a Synthetic Intermediate for Complex Molecules
The unique structure of this compound, combining a reactive vinyl group with a stable, highly fluorinated chain, makes it a valuable intermediate in the synthesis of more complex structures, including specialized fluorinated molecules and advanced functional materials.
Precursor in Fluorinated Molecule Synthesis
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, as it can profoundly alter a molecule's metabolic stability, bioavailability, and potency. nih.govucla.edu Vinyl fluorides, in particular, are important building blocks for creating these complex bioactive molecules. nih.govorganic-chemistry.org
While this compound is not a vinyl fluoride (B91410), its structure offers significant potential as a precursor for introducing fluorinated moieties. The vinyl group can undergo a wide array of transformations common to alkenes, such as:
Addition Reactions: To introduce new functional groups across the double bond.
Coupling Reactions: Such as the Sonogashira coupling, which joins vinyl halides with alkynes, suggesting that a derivative of this compound could participate in similar carbon-carbon bond-forming reactions. numberanalytics.com
Polymerization: To form a polymer backbone to which the heptafluorobutyrate side chains are attached. toxicdocs.org
Through these reactions, the heptafluorobutyl (-C3F7) group can be incorporated into larger, more complex molecular architectures, leveraging the unique properties conferred by the high degree of fluorination.
Building Block for Functional Materials Research
The most direct application of this compound is as a monomer or building block for the creation of functional materials. toxicdocs.orggoogle.com The combination of a polymerizable vinyl head and a hydrophobic, lipophobic perfluoroalkyl tail makes it ideal for surface modification and the synthesis of polymers with tailored properties.
One key application is the creation of hydrophobic surfaces. In a layer-by-layer deposition technique, poly(vinyl alcohol) films can be chemically modified by exposure to heptafluorobutyryl chloride in the gas phase, forming a surface of poly(this compound). acs.org This process leverages the enhanced reactivity of the fluorinated acid chloride and results in a thicker, highly hydrophobic coating. acs.org
Furthermore, this compound has been identified as a component for creating slippery, self-lubricating supramolecular polymer networks. google.com The presence of the fluorinated side chains is critical for creating low-energy surfaces with non-stick and lubricating properties. The resulting fluorinated polymers can exhibit high thermal stability and chemical resistance, properties characteristic of materials like lithium heptafluorobutyrate, which is used to create stable interfaces in lithium metal batteries. researchgate.net
| Application Area | Function of this compound | Resulting Material Property | Reference |
|---|---|---|---|
| Surface Modification | Acts as a monomer for creating a fluorinated polymer layer on a substrate. | Hydrophobicity, chemical resistance, low surface energy. | acs.org |
| Polymer Synthesis | Polymerizes to form a homopolymer or copolymer. | Fluoropolymer with pendant heptafluorobutyrate groups. | toxicdocs.org |
| Self-Lubricating Materials | Component in a supramolecular polymer network. | Slippery, non-stick surfaces. | google.com |
| Functional Coatings | Used to form poly(this compound) via modification of another polymer. | Enhanced hydrophobicity and controlled thickness. | acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the structure of vinyl heptafluorobutyrate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the arrangement of its atoms and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound, providing unambiguous information about its proton, carbon, and fluorine environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the vinyl group of the molecule. The three vinyl protons are chemically non-equivalent and exhibit characteristic splitting patterns due to geminal and cis/trans couplings. nih.gov The proton attached to the same carbon as the ester oxygen (H-α) is typically the most deshielded. The terminal protons (H-β, cis and trans) will appear as doublets of doublets. nih.govchemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| =CH-O | 7.2 - 7.5 | Doublet of Doublets (dd) | J(gem) ≈ 1.5-3.5, J(trans) ≈ 13-18 |
| =CH₂ (trans to OCOR) | 4.8 - 5.1 | Doublet of Doublets (dd) | J(cis) ≈ 6-11, J(trans) ≈ 13-18 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. The carbonyl carbon of the ester appears at a characteristic downfield shift. The vinyl carbons are also readily identifiable in the olefinic region. researchgate.net A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which splits the signals of the fluorinated carbons into multiplets, a phenomenon well-documented for fluorinated organic compounds. blogspot.comjeol.com The carbon atoms closer to the highly electronegative fluorine atoms (Cα, Cβ, Cγ) will exhibit progressively smaller coupling constants.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C=O | 155 - 160 | Triplet (²Jcf) |
| =CH-O | 140 - 142 | Singlet |
| =CH₂ | 97 - 100 | Singlet |
| -CF₂-CO- | 108 - 112 | Triplet (¹Jcf) |
| -CF₂-CF₂- | 115 - 120 | Multiplet |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a distinct spectrum for the heptafluorobutyrate chain. lcms.czazom.com The chemical shifts and coupling patterns are characteristic of the perfluoroalkyl group. The terminal trifluoromethyl (CF₃) group and the two methylene (B1212753) fluoride (B91410) (CF₂) groups will appear as distinct multiplets, with coupling observed between adjacent fluorine nuclei. alfa-chemistry.comrsc.org
Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| -CF₃ | ~ -81 | Triplet |
| -CO-CF₂- | ~ -120 | Multiplet |
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The NIST Chemistry WebBook provides a reference spectrum for this compound. nist.gov Key absorption bands include a strong carbonyl (C=O) stretch, characteristic C-O stretching of the ester, C=C stretching of the vinyl group, and very strong, complex absorptions in the fingerprint region associated with the numerous C-F bonds. researchgate.netresearchgate.netredalyc.org The presence of highly electronegative fluorine atoms can influence the position and intensity of adjacent group vibrations. bfh.ch
Observed FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~1780 | C=O Stretch (Ester) | Strong |
| ~1650 | C=C Stretch (Vinyl) | Medium |
| 1300 - 1000 | C-F Stretch | Very Strong, Complex |
| ~1150 | C-O Stretch (Ester) | Strong |
Data sourced from the NIST Chemistry WebBook. nist.gov
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation pattern upon ionization. In electron ionization (EI) mode, the molecular ion peak [M]⁺• may be observed, but it is often weak. The fragmentation pattern is typically dominated by cleavages characteristic of esters and highly fluorinated chains. libretexts.orgchemistrynotmystery.com A prominent fragmentation pathway involves the loss of the vinyl group or the heptafluorobutyrate moiety. The most characteristic ions arise from the stable perfluoroalkyl chain, such as the heptafluoropropyl cation [C₃F₇]⁺ at m/z 169, which is often a base peak or a very intense signal in the spectra of heptafluorobutyrate derivatives. oup.comresearchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 240 | [C₆H₃F₇O₂]⁺• | Molecular Ion |
| 213 | [C₅H₃F₇]⁺• | Loss of -CHO |
| 199 | [C₄F₇O]⁺ | [M - OCH=CH₂]⁺ |
| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation (often base peak) |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For a thin film or surface layer of this compound, XPS can distinguish between the different chemical environments of carbon, oxygen, and fluorine. thermofisher.com The C 1s spectrum would be complex, with distinct peaks for the hydrocarbon vinyl carbons (-C=C-), the ester carbonyl carbon (O=C-O), and the highly shifted carbons bonded to fluorine (C-F). cnrs.fr The strong electronegativity of fluorine induces a significant positive chemical shift in the binding energy of the attached carbon atoms. acs.orgutl.pt The F 1s spectrum is expected to show a single, intense peak, while the O 1s spectrum would show components corresponding to the carbonyl (C=O) and single-bonded (C-O) oxygen atoms.
Predicted XPS Binding Energies for this compound
| Element (Core Level) | Chemical State | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H (vinyl) | ~285.0 |
| C 1s | C-O | ~286.5 |
| C 1s | C=O | ~289.0 |
| C 1s | C-F₂ / C-F₃ | 291 - 294 |
| O 1s | C-O | ~533.5 |
| O 1s | C=O | ~532.0 |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures or for its quantification in various samples. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. Heptafluorobutyrate derivatives are known for their excellent chromatographic properties, including high volatility and thermal stability, which allow for sharp peaks and good separation. agraria.com.brnih.gov The compound can be separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. Retention time is used for identification under specific chromatographic conditions.
When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and definitive identification. oup.comoup.com As the separated this compound elutes from the GC column, it is introduced into the MS, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern as described in section 5.1.3, serves as a highly specific fingerprint for positive identification. This combination allows for the detection and quantification of trace amounts of the compound in complex mixtures. oup.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Hydrogen fluoride |
| Trifluoromethyl cation |
| Pentafluoroethyl cation |
| Heptafluoropropyl cation |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of residual monomers in polymer products and for purity assessment. measurlabs.com For a non-volatile and polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. measurlabs.com While specific literature detailing an HPLC method for this compound is sparse, a scientifically sound method can be proposed based on its chemical structure and the analysis of similar fluorinated monomers and vinyl esters. mdpi.comnih.govresearchgate.net
The kinetic polymerization behavior of various fluorinated monomers has been successfully determined using HPLC, demonstrating its utility in quantifying monomer concentration over time. jst.go.jp Such an analysis for this compound would likely involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with detection by a UV detector, as the vinyl ester moiety contains a chromophore. measurlabs.comnih.gov The method can be used to separate the monomer from impurities, degradation products, or the resulting polymer. measurlabs.com
A study on fluorinated di-vinyl urethane (B1682113) monomers utilized HPLC to track their hydrolytic degradation, measuring peak areas at specific retention times and wavelengths. mdpi.com This approach is directly transferable to assessing the stability and purity of this compound. Furthermore, HPLC is the standard method for detecting and quantifying fluorinated residuals in complex matrices, ensuring product safety and quality. chromatographyonline.com
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting/Value |
| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Detector (approx. 210-220 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
This table represents a typical starting point for method development for the analysis of this compound based on standard practices for similar compounds.
Advanced In-Situ and High-Throughput Analytical Approaches
To accelerate research and optimize manufacturing processes, modern analytical chemistry is increasingly moving towards real-time monitoring and automated, high-throughput systems. schrodinger.commt.com These approaches are highly applicable to the study of this compound synthesis and polymerization.
Real-Time Reaction Monitoring
In-situ spectroscopic techniques are invaluable for monitoring polymerization reactions in real-time, providing kinetic data without the need for sampling and quenching, which can introduce errors. mt.comirdg.org Raman and mid-infrared (FTIR) spectroscopy are particularly well-suited for this purpose. researchgate.netacademie-sciences.fr
Raman spectroscopy is a non-destructive method that can monitor the disappearance of the monomer's vinyl C=C bond (typically around 1630-1640 cm⁻¹) as it is consumed during polymerization. metrohm.comazom.com The intensity of this peak, often normalized to a non-reacting reference peak within the molecule, can be directly correlated to the monomer conversion. azom.commdpi.com This technique has been successfully used to monitor the polymerization of various vinyl monomers, including styrenes and acrylates, often using fiber optic probes immersed directly in the reaction vessel. irdg.orgacs.orghoriba.com
Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy is another powerful tool for in-situ monitoring. researchgate.netuwo.ca It can track changes in characteristic vibrational bands, such as the vinyl C-H and C=C stretches, as well as the ester carbonyl (C=O) group of this compound. This allows for a comprehensive understanding of reaction kinetics and mechanisms. mt.comacs.org
Table 2: Key Spectroscopic Bands for Real-Time Monitoring of this compound Polymerization
| Spectroscopic Technique | Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Polymerization |
| Raman | Vinyl C=C Stretch | 1640 | Decrease |
| FTIR | Vinyl C=C Stretch | 1645 | Decrease |
| FTIR | Ester C=O Stretch | 1750-1770 | May shift slightly |
| FTIR / Raman | C-F Stretch | 1100-1350 | Stable (can be used as reference) |
This table outlines the key vibrational modes that would be tracked to monitor the conversion of this compound monomer to its polymer in real-time.
Automated Analytical Workflows
Automated workflows integrate robotic systems with analytical instruments to dramatically increase the efficiency and reproducibility of chemical synthesis and analysis. polymersearch.com Such systems are ideal for the high-throughput screening of reaction conditions or the characterization of polymer libraries. lifechemicals.comnih.gov
An automated workflow for this compound could involve a liquid-handling robot that prepares an array of polymerization reactions in a multi-well plate, varying parameters such as initiator concentration, temperature, or the addition of co-monomers. acs.org The system would then automatically sample each reactor at programmed time points, perform necessary dilutions or quenching steps, and inject the samples into an integrated HPLC or GC for analysis. polymersearch.com
This approach allows for the rapid generation of large datasets, which can be used to build models for reaction optimization and to discover new materials with desired properties. schrodinger.com Companies like Bruker and software platforms like Schrödinger and Polymer Search offer solutions that facilitate the automation of data acquisition and analysis for polymer science. schrodinger.comsynopsys.comyoutube.com The combination of automated synthesis and rapid analysis accelerates the development of novel materials and streamlines quality control. acs.orgnih.gov
Table 3: Conceptual Automated Workflow for this compound Polymerization Studies
| Step | Description | Technology/Instrumentation |
| 1. Reaction Setup | A robotic liquid handler dispenses monomer, solvent, and initiator solutions into a multi-well reactor block. | Automated Liquid Handler (e.g., Hamilton, Tecan), Multi-well Reactor |
| 2. Polymerization | The reactor block is maintained at a controlled temperature with stirring. | Heating/Cooling Plate, Magnetic Stirrer |
| 3. Automated Sampling | At timed intervals, the robot aspirates a small aliquot from each well. | Automated Liquid Handler |
| 4. Sample Preparation | The aliquot is quenched (e.g., with an inhibitor) and diluted in a separate plate. | Automated Liquid Handler |
| 5. Analysis | The prepared sample is automatically injected into an HPLC system for monomer quantification. | Autosampler, HPLC-UV System |
| 6. Data Processing | Software automatically integrates peaks, calculates monomer conversion, and compiles results. | Chromatography Data System (CDS), Laboratory Information Management System (LIMS) |
This table conceptualizes a high-throughput workflow for studying the polymerization of this compound, enabling efficient optimization of reaction parameters.
Theoretical and Computational Chemistry Studies on Vinyl Heptafluorobutyrate Systems
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to modern chemistry, providing deep insights into the distribution of electrons within a molecule and, consequently, its reactivity and physical properties. wikipedia.org These methods, rooted in quantum mechanics, solve the electronic Schrödinger equation to determine molecular orbitals (MOs) and their corresponding energy levels. wikipedia.org For a molecule like vinyl heptafluorobutyrate, understanding the influence of the electron-withdrawing heptafluorobutyryl group on the vinyl moiety's electron density is crucial for predicting its behavior in polymerization and other chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. advancedsciencenews.com DFT methods are widely used to investigate the kinetics and mechanisms of polymerization for various vinyl monomers. redalyc.orgpolimi.it For instance, studies on the free-radical polymerization of fluorinated monomers like vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (B6358150) (TFE) have employed DFT to calculate the kinetic constants of different propagation reactions. polimi.it These calculations help in understanding how factors like head-to-head versus head-to-tail monomer addition affect the final polymer structure. polimi.it
In the context of copolymerization, DFT calculations can predict reactivity ratios, which describe the tendency of two different monomers to incorporate into a polymer chain. researchgate.net This is particularly relevant for fluorinated vinyl esters, as the introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the vinyl double bond compared to non-fluorinated analogues like vinyl acetate (B1210297). mdpi.com Theoretical analyses using DFT can elucidate the preference for alternating or random copolymerization between a fluorinated monomer and a conventional vinyl monomer. researchgate.net
While specific DFT data for this compound is scarce, the methodologies applied to similar systems are well-established. Such studies typically employ hybrid functionals and appropriate basis sets to achieve reliable results.
Table 1: Representative Functionals and Basis Sets in DFT Studies of Vinyl Monomers This table is illustrative of common methods used for analogous systems, as direct studies on this compound are not available.
| Functional | Basis Set | Application Area | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and radical reactivity in vinyl monomers. | redalyc.orgacs.org |
| CAM-B3LYP | 6-311G(d,p) | Calculation of radicals and extended conjugated systems. | acs.org |
| MPWB1K | 6-31G(d,p) | Estimation of electronic energies for polymerization kinetics. | polimi.it |
| B3LYP | 6-311++G** | Investigation of ionic liquids and intermolecular interactions. | researchgate.net |
Ab Initio Methods for Molecular Properties
Ab initio—Latin for "from the beginning"—methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods, while often more computationally intensive than DFT, can provide highly accurate results, especially for reaction energetics. anu.edu.auanu.edu.au
High-level ab initio calculations have been successfully used to predict the propagation rate coefficients for the free-radical polymerization of vinyl esters, notably vinyl acetate. anu.edu.auanu.edu.au One critical finding from these studies is the significant discrepancy that can arise between gas-phase calculations and solution-phase experimental data. anu.edu.au This difference is often attributed to the stabilizing effects of hydrogen bonding in the transition structures, which are less pronounced in solution. anu.edu.au To bridge this gap, computational models often incorporate a thermodynamic cycle where accurate gas-phase energies are corrected for solvation effects using methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS). anu.edu.auanu.edu.au This approach has been shown to yield chemically accurate Arrhenius parameters for polymerization reactions. anu.edu.au
The application of these methods to this compound would be invaluable for accurately predicting its polymerization kinetics. The strong inductive effect of the fluorine atoms is expected to influence the stability of radical intermediates and transition states, making accurate computational modeling essential.
Table 2: Comparison of Calculated and Experimental Arrhenius Parameters for Vinyl Acetate Propagation Data from a high-level ab initio study on vinyl acetate, a structural analogue of this compound, illustrating the accuracy of modern computational methods. anu.edu.au
| Parameter | Gas-Phase Calculation | Solution-Phase Calculation | Experimental (Solution) |
|---|---|---|---|
| Activation Energy (Ea) | 10.9 kJ/mol | 19.3 kJ/mol | 20.4 kJ/mol |
| Log(A) | 6.27 L·mol⁻¹·s⁻¹ | 7.07 L·mol⁻¹·s⁻¹ | 7.13 L·mol⁻¹·s⁻¹ |
| Rate Coefficient (k_p) at 298.15 K | 1.1 x 10³ L·mol⁻¹·s⁻¹ | 2.5 x 10³ L·mol⁻¹·s⁻¹ | 2.3 x 10³ L·mol⁻¹·s⁻¹ |
Reaction Mechanism Simulations and Energetic Profiles
Simulating reaction mechanisms provides a step-by-step view of how reactants are converted into products. acs.orgyoutube.com For polymerization, this involves modeling the initiation, propagation, and termination steps. By calculating the energy at each stage, an energetic profile, or potential energy surface, can be constructed, revealing the feasibility and kinetics of the reaction. acs.org
Transition State Analysis
A key element of reaction mechanism simulation is the identification and characterization of the transition state—the highest energy point along the reaction pathway. redalyc.org The energy of the transition state relative to the reactants determines the activation energy, which is a critical factor in the reaction rate. For the radical polymerization of a vinyl monomer, computational chemists would model the addition of a propagating radical to the double bond of a this compound molecule.
This analysis can distinguish between different modes of addition, such as head-to-tail (where the radical adds to the CH₂ end) and head-to-head (addition to the CH-O end). rsc.org DFT and ab initio calculations are used to optimize the geometry of these transition states and compute their energies, thereby predicting the preferred pathway and explaining the resulting polymer microstructure. redalyc.orgmdpi.com
Potential Energy Surface Mapping
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for the reaction can be mapped. The PES provides a comprehensive energetic landscape of the reaction. For the polymerization of this compound, mapping the PES for propagation would illustrate the energy changes as a radical approaches the monomer, forms a new carbon-carbon bond, and creates a new radical at the end of the growing chain. This detailed mapping allows for a fundamental understanding of the factors controlling the reaction, such as steric hindrance from the bulky heptafluorobutyrate group or electronic effects from the fluorine atoms. acs.org
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanical methods are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as liquids, solutions, or polymers. ethz.chrsc.org MD simulations treat atoms as classical particles interacting through a set of potential energy functions known as a force field. researchgate.net
Although specific MD simulations of monomeric this compound are not prominent in the literature, MD is extensively used to predict the properties of the resulting fluoropolymers. researchgate.netresearchgate.netmdpi.com Researchers use MD to build amorphous polymer structures and simulate their behavior under various conditions to predict important macroscopic properties. These properties include the glass transition temperature (Tg), mechanical characteristics (like elastic moduli), and the compatibility of the polymer with other materials in a blend or composite. mdpi.commdpi.comfrontiersin.org The choice of an accurate force field is critical for the reliability of these predictions.
Table 3: Common Force Fields and Properties Studied in Fluoropolymer MD Simulations This table summarizes common force fields used for simulating fluorinated polymers, which would be applicable to poly(this compound).
| Force Field | Simulated System/Property | Application | Reference |
|---|---|---|---|
| COMPASS | Polymer-Bonded Explosives (PBXs) with fluoropolymer binders | Prediction of mechanical properties and thermal stability. | mdpi.com |
| PCFF | Fluoroelastomers (e.g., Viton A) | Evaluation of thermodynamic, structural, and mechanical behavior. | researchgate.net |
| OPLS-derived | Fluoroelastomers | Comparison of force field performance in predicting chain mobility and material softness. | researchgate.net |
| Custom Quantum-Based | Poly(vinylidene fluoride) (PVDF) melts | Validation against experimental PVT data and chain dimensions. | acs.org |
These simulations are crucial for designing new materials, for example, by predicting how incorporating this compound into a copolymer might affect the final material's flexibility, thermal stability, or surface properties.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. The highly electronegative fluorine atoms of the heptafluorobutyrate group create significant local dipoles, making the molecule susceptible to a range of intermolecular forces.
Computational studies on similar fluorinated compounds reveal that interactions are not limited to simple dipole-dipole forces. researchgate.net Weak hydrogen bonds, such as C-H···O and C-H···F, can play a significant role in the solvation shell structure, particularly in protic solvents. mdpi.com The presence of the ester carbonyl group also allows for hydrogen bonding with donor solvents.
Solvent effects are particularly pronounced in polymerization reactions. The choice of solvent can influence the stereochemistry of the growing polymer chain. acs.orgresearchgate.net For instance, in the radical polymerization of vinyl esters, fluoroalcohols have been shown to promote syndiotactic polymer formation through hydrogen bonding interactions with the monomer and the growing polymer chain. acs.orgmdpi.com It is theorized that similar effects would be observed for this compound, with the choice of solvent potentially steering the conformational preferences of the resulting polymer. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the transition states of chemical reactions, thereby affecting reaction rates and product distributions. researchgate.netacs.org
Table 1: Theoretical Intermolecular Interaction Energies of this compound with Various Solvents
| Solvent | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |
| Hexane | Van der Waals | -5.2 |
| Chloroform | Dipole-Dipole, Weak H-Bond | -12.8 |
| Acetone | Dipole-Dipole | -15.5 |
| Methanol (B129727) | Hydrogen Bonding | -22.1 |
| 2,2,2-Trifluoroethanol | Hydrogen Bonding, Halogen Bonding | -28.4 |
Note: The data in this table is theoretical and generated for illustrative purposes based on principles from computational chemistry for similar molecules.
Polymer Chain Conformation and Dynamics
The polymerization of this compound leads to polythis compound, a polymer with unique conformational properties due to the bulky and highly fluorinated side chains. Molecular dynamics (MD) simulations are a key tool for exploring the conformational landscape and dynamic behavior of such polymer chains. msstate.eduresearchgate.net
These simulations can predict key properties such as the radius of gyration, end-to-end distance, and persistence length, which collectively describe the size and stiffness of the polymer chain. biointerfaceresearch.com For polythis compound, the steric hindrance and electrostatic repulsion between the heptafluorobutyrate side groups would theoretically lead to a more extended and rigid chain conformation compared to non-fluorinated analogues like polyvinyl acetate. This increased stiffness would, in turn, influence the material properties of the bulk polymer, such as its glass transition temperature and mechanical strength. mdpi.com
MD simulations can also model the dynamics of the polymer chain, including bond rotations and segmental motions. researchgate.net The energy barriers for these motions are influenced by both intramolecular steric clashes and intermolecular interactions with neighboring chains or solvent molecules. Understanding these dynamics is crucial for predicting the viscoelastic properties of the polymer.
Table 2: Predicted Conformational Properties of Polythis compound in Different Solvents (Theoretical Data)
| Solvent | Radius of Gyration (Å) | Persistence Length (Å) |
| Vacuum | 25.8 | 15.2 |
| Hexane (poor solvent) | 22.1 | 14.5 |
| 2,2,2-Trifluoroethanol (good solvent) | 28.5 | 16.1 |
Note: This table contains theoretical data generated based on the expected behavior of fluorinated polymers in different solvent environments.
Quantum Chemical Approaches to Reactivity Prediction
Quantum chemistry offers a suite of methods to predict the chemical reactivity of molecules based on their electronic structure. mdpi.comresearchgate.net For this compound, these approaches can identify the most likely sites for chemical attack and estimate the stability of reactive intermediates.
Electrophilicity and Nucleophilicity Indices
Reactivity indices derived from conceptual Density Functional Theory (DFT) are powerful tools for quantifying the electrophilic and nucleophilic character of different atomic sites within a molecule. mdpi.comtandfonline.com The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while local indices such as the Parr functions (Pk+ and Pk-) can pinpoint the most electrophilic and nucleophilic centers, respectively. mdpi.com
For this compound, the strong electron-withdrawing effect of the heptafluorobutyrate group significantly influences these indices. The vinyl group is rendered more electron-deficient, or more electrophilic, compared to non-fluorinated vinyl esters. rsc.orgeresearchco.com This increased electrophilicity makes the β-carbon of the vinyl group particularly susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl group are the most nucleophilic centers in the molecule. These predictions are crucial for understanding the mechanisms of reactions such as Michael additions or anionic polymerizations. rsc.org The Alfrey-Price Q-e scheme, another empirical method, can also be used to estimate the reactivity of vinyl monomers in copolymerization, with the 'e' value reflecting the electron-donating or -withdrawing nature of the substituent. acs.org
Table 3: Calculated Reactivity Indices for this compound (Theoretical Data)
| Atomic Site | Electrophilic Parr Function (Pk+) | Nucleophilic Parr Function (Pk-) |
| α-carbon (vinyl) | 0.15 | 0.05 |
| β-carbon (vinyl) | 0.45 | 0.02 |
| Carbonyl Carbon | 0.35 | 0.01 |
| Carbonyl Oxygen | 0.08 | 0.55 |
Note: The data presented is theoretical and aims to illustrate the application of DFT-based reactivity indices.
Radical Stability and Formation
The stability of radical intermediates is a key factor in radical polymerization and other radical-mediated reactions. Quantum chemical calculations can be used to determine the stability of the vinyl radical formed by the addition of a radical initiator to the this compound monomer.
The stability of a vinyl radical is generally lower than that of an alkyl radical. rsc.org However, the substituents on the vinyl group can have a significant impact. DFT studies on fluorinated vinyl radicals have shown that fluorine substitution can have a stabilizing effect on the corresponding radical anion, but the effect on the neutral radical is more complex. acs.orgresearchgate.net The strong inductive effect of the heptafluorobutyrate group is expected to destabilize the radical center by withdrawing electron density. This would make the radical more electrophilic in nature. rsc.org
The geometry of the radical is also an important consideration. While a simple vinyl radical is planar, the bulky heptafluorobutyrate group may induce some pyramidalization at the radical center. Computational methods can predict the preferred geometry and the energy barrier to inversion, which have implications for the stereochemistry of radical addition reactions. researchgate.net
Research Applications of Vinyl Heptafluorobutyrate As a Chemical Precursor
Utility in Advanced Materials Research
The incorporation of VHFB into polymer and material structures leads to the development of advanced materials with tailored functionalities.
Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net Vinyl heptafluorobutyrate is utilized as a monomer or comonomer in the synthesis of novel fluoropolymers. The heptafluorobutyrate group contributes to a high degree of fluorination, which in turn enhances the polymer's resistance to harsh chemicals, solvents, and extreme temperatures. researchgate.net
Researchers can tailor the properties of the resulting fluoropolymers by copolymerizing VHFB with other monomers. This approach allows for the fine-tuning of characteristics such as flexibility, processability, and specific chemical resistances, expanding their applicability in demanding industrial environments. aicoatings.com.au
Table 1: Comparison of Fluoropolymer Properties
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (B91410) (PVDF) | Fluoropolymer from VHFB (Hypothetical) |
| Chemical Resistance | Excellent | Very Good | Excellent |
| Thermal Stability | High | High | High |
| Processability | Difficult | Good | Moderate to Good |
| Dielectric Constant | Low | Moderate | Low |
| Surface Energy | Very Low | Low | Very Low |
This table provides a generalized comparison. Actual properties of a VHFB-derived fluoropolymer would depend on its specific composition and synthesis conditions.
The robust chemical resistance imparted by the perfluorinated butyrate (B1204436) chain makes VHFB an excellent precursor for high-performance coatings and thin films. icrc.ac.ir These coatings are designed to protect surfaces from corrosive chemicals, moisture, and environmental degradation. crestresins.com
When applied to substrates such as metals, plastics, or composites, coatings derived from VHFB create a durable barrier that extends the service life of the underlying material. crestresins.comabraco.org.br Research in this area focuses on optimizing coating formulations for specific applications, including industrial equipment, chemical storage tanks, and marine structures where resistance to aggressive environments is paramount. aicoatings.com.ausauereisen.comjotun.com
In the electronics industry, materials with low dielectric constants are essential for manufacturing high-frequency circuits and reducing signal loss. The presence of fluorine in a polymer tends to lower its dielectric constant. researchgate.net
This compound is investigated as a precursor for synthesizing polymers with low dielectric properties. nih.gov By incorporating VHFB into the polymer backbone, researchers aim to develop new dielectric materials that can meet the increasing demands for faster and more efficient electronic devices. The modification of polymers with vinyl ethers, a class of compounds to which VHFB belongs, has been shown to produce materials with dielectric constants suitable for microelectronic applications. rsc.org
Development of Chemically Resistant Coatings and Thin Films
Role in the Synthesis of Fluorinated Chemical Entities for Research
Beyond materials science, this compound is a valuable building block for the synthesis of complex fluorinated molecules for various research fields.
The introduction of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced efficacy and metabolic stability. tcichemicals.com Approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain fluorine. tcichemicals.com
This compound serves as a synthon for introducing the heptafluorobutyrate group into potential drug candidates and agrochemicals. This fluorinated moiety can influence factors such as lipophilicity and binding affinity to biological targets. Research in this domain involves the multi-step synthesis of complex organic molecules where the VHFB unit is a key component in achieving the desired molecular architecture and biological activity.
The unique reactivity of the vinyl group combined with the properties of the heptafluorobutyrate chain makes VHFB a versatile precursor for a wide range of specialty chemicals. These chemicals may find use as high-performance lubricants, hydraulic fluids, or as intermediates in the synthesis of other fluorinated materials. The development of such specialty chemicals is driven by the need for materials that can perform under extreme conditions where conventional hydrocarbons would fail.
Q & A
Basic: What experimental methodologies are recommended for optimizing the synthesis of vinyl heptafluorobutyrate?
Answer:
Optimization requires systematic variation of reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks like factorial design . For fluorinated esters, anhydrous conditions and inert atmospheres are critical to minimize hydrolysis. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-group integrity . Post-synthesis, employ gas chromatography-mass spectrometry (GC-MS) to assess purity and identify byproducts. Reference CRDC subclass RDF2050103 (Chemical Engineering Design) for reactor configuration best practices .
Basic: Which analytical techniques are most robust for characterizing this compound’s structural and thermal properties?
Answer:
- Structural Confirmation : Use multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve vinyl and fluorinated moieties. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) and C-F stretching bands .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to decompose the compound and identify degradation thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions .
Advanced: How can mechanistic studies elucidate the reaction pathways of this compound in nucleophilic substitutions?
Answer:
- Isotopic Labeling : Introduce deuterated solvents (e.g., D2O) to trace proton transfer steps via kinetic isotope effects .
- Computational Modeling : Apply density functional theory (DFT) to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- In Situ Monitoring : Use stopped-flow spectroscopy to capture transient intermediates under controlled pH and temperature .
Advanced: What strategies mitigate data contradictions in studies of this compound’s stability under varying environmental conditions?
Answer:
Contradictions often arise from uncontrolled variables (humidity, light exposure). Address this via:
- Accelerated Aging Studies : Design experiments with factorial variables (temperature, UV intensity, O2 levels) to isolate degradation drivers .
- Standardized Protocols : Adopt ICH Q1A guidelines for forced degradation studies, ensuring reproducibility across labs .
- Statistical Validation : Apply multivariate analysis (ANOVA) to quantify the significance of observed discrepancies .
Advanced: How can computational models predict the environmental fate of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous systems, accounting for pH-dependent fluorinated ester reactivity .
- Ecotoxicology Profiling : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradation half-lives and toxicity endpoints .
- Atmospheric Impact : Reference CRDC subclass RDF2050106 (Fuel Engineering) to assess volatility and ozone-depletion potential .
Advanced: What methodological frameworks resolve contradictions in catalytic efficiency data for this compound synthesis?
Answer:
- Meta-Analysis : Aggregate datasets from published studies and apply random-effects models to account for heterogeneity in catalyst types (e.g., Lewis acids vs. organocatalysts) .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to correlate catalyst surface composition (e.g., Brønsted vs. Lewis acid sites) with yield disparities .
- Reaction Calorimetry : Quantify exothermicity to identify side reactions skewing efficiency metrics .
Basic: How should researchers design purification protocols for this compound to minimize fluorine loss?
Answer:
- Distillation : Optimize vacuum distillation parameters (pressure, boiling range) to prevent thermal decomposition .
- Membrane Separation : Leverage CRDC subclass RDF2050104 (Membrane Technologies) for fluoropolymer-based membranes resistant to fluorinated solvents .
- Crystallization : Screen solvents (e.g., perfluorinated ethers) using high-throughput crystallography to enhance purity .
Advanced: What role do theoretical frameworks play in designing experiments for this compound’s applications in material science?
Answer:
- Polymerization Mechanisms : Ground studies in Flory-Huggins theory to predict copolymer compatibility with fluorinated monomers .
- Surface Modification : Apply Young-Laplace equations to model wettability changes when this compound is grafted onto substrates .
- Reaction Engineering : Use Computational Fluid Dynamics (CFD) to simulate mass transfer limitations in continuous-flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
